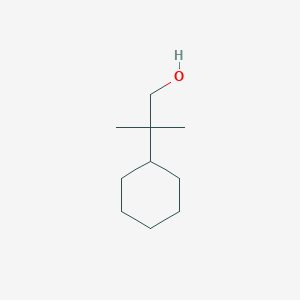
Methyl 6-methylpyrimidine-4-carboxylate
Vue d'ensemble
Description
“Methyl 6-methylpyrimidine-4-carboxylate” is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 .
Molecular Structure Analysis
The molecular structure of “Methyl 6-methylpyrimidine-4-carboxylate” consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 6-methylpyrimidine-4-carboxylate” are not available, pyrimidines are known to participate in various chemical reactions. For instance, they can undergo reactions such as oxidative annulation involving anilines, aryl ketones, and DMSO .Physical And Chemical Properties Analysis
“Methyl 6-methylpyrimidine-4-carboxylate” is a compound with a molecular weight of 152.15 . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Neuroprotective Agent Research
Methyl 6-methylpyrimidine-4-carboxylate derivatives have been studied for their potential as neuroprotective agents. These compounds may offer therapeutic benefits for neurodegenerative diseases, ischemic stroke, and traumatic brain injuries by restoring neuronal function and structure .
Anti-neuroinflammatory Activity
Research has indicated that certain triazole-pyrimidine hybrids, which can be synthesized from Methyl 6-methylpyrimidine-4-carboxylate, show promising anti-neuroinflammatory properties. They work by inhibiting the production of nitric oxide and tumor necrosis factor-alpha in stimulated human microglia cells .
Propriétés
IUPAC Name |
methyl 6-methylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-6(7(10)11-2)9-4-8-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDAXWQMJFTLRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623365 | |
| Record name | Methyl 6-methylpyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methylpyrimidine-4-carboxylate | |
CAS RN |
73955-53-0 | |
| Record name | Methyl 6-methylpyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

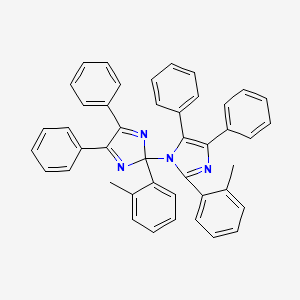
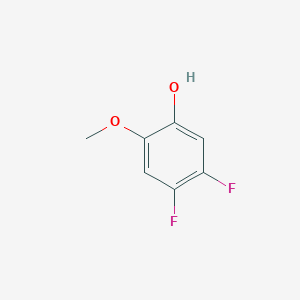

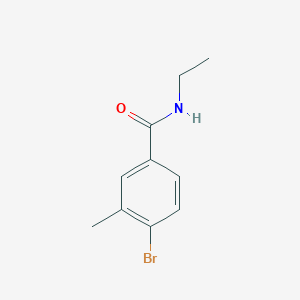
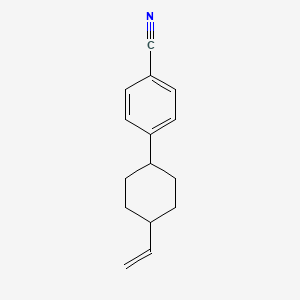
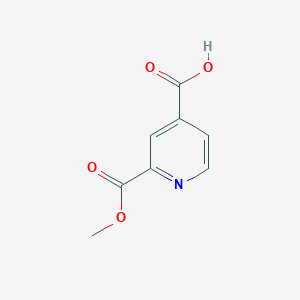
![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)
![5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1358319.png)
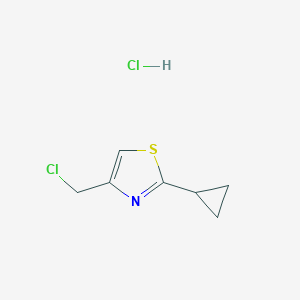
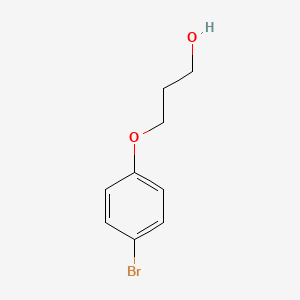
![1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B1358326.png)
